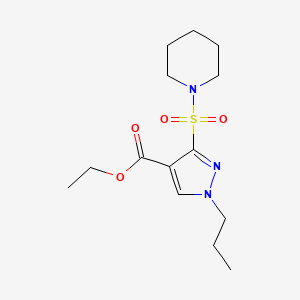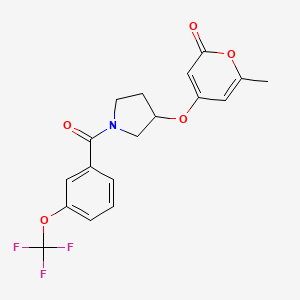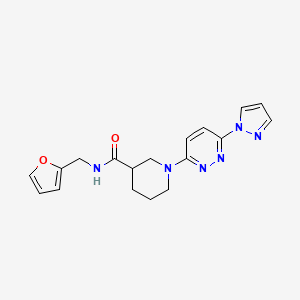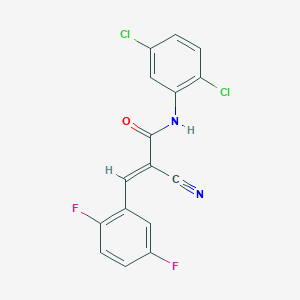![molecular formula C20H17Cl2FN4OS B2871312 N-(3-(1H-imidazol-1-yl)propyl)-N-(6-chlorobenzo[d]thiazol-2-yl)-4-fluorobenzamide hydrochloride CAS No. 1185078-48-1](/img/structure/B2871312.png)
N-(3-(1H-imidazol-1-yl)propyl)-N-(6-chlorobenzo[d]thiazol-2-yl)-4-fluorobenzamide hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-(1H-imidazol-1-yl)propyl)-N-(6-chlorobenzo[d]thiazol-2-yl)-4-fluorobenzamide hydrochloride is a synthetic organic compound with potential applications in various scientific fields. This compound features a complex structure, incorporating an imidazole ring, a benzo[d]thiazole moiety, and a fluorobenzamide group, making it a subject of interest for researchers in chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(1H-imidazol-1-yl)propyl)-N-(6-chlorobenzo[d]thiazol-2-yl)-4-fluorobenzamide hydrochloride typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes:
Formation of the Imidazole Derivative: The imidazole ring is synthesized through the reaction of glyoxal, formaldehyde, and ammonia.
Preparation of the Benzo[d]thiazole Moiety: This involves the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.
Coupling Reactions: The imidazole derivative is then coupled with the benzo[d]thiazole moiety using a suitable linker, such as a propyl chain.
Introduction of the Fluorobenzamide Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as crystallization and chromatography.
化学反应分析
Types of Reactions
N-(3-(1H-imidazol-1-yl)propyl)-N-(6-chlorobenzo[d]thiazol-2-yl)-4-fluorobenzamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing nitro groups to amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the imidazole and benzo[d]thiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines or alcohols.
科学研究应用
N-(3-(1H-imidazol-1-yl)propyl)-N-(6-chlorobenzo[d]thiazol-2-yl)-4-fluorobenzamide hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its therapeutic potential, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of N-(3-(1H-imidazol-1-yl)propyl)-N-(6-chlorobenzo[d]thiazol-2-yl)-4-fluorobenzamide hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The compound’s structure allows it to bind to these targets with high affinity, thereby exerting its effects.
相似化合物的比较
Similar Compounds
- N-(3-(1H-imidazol-1-yl)propyl)-N-(6-chlorobenzo[d]thiazol-2-yl)-4-chlorobenzamide hydrochloride
- N-(3-(1H-imidazol-1-yl)propyl)-N-(6-chlorobenzo[d]thiazol-2-yl)-4-methylbenzamide hydrochloride
Uniqueness
N-(3-(1H-imidazol-1-yl)propyl)-N-(6-chlorobenzo[d]thiazol-2-yl)-4-fluorobenzamide hydrochloride is unique due to the presence of the fluorine atom in the benzamide group, which can significantly influence its chemical reactivity and biological activity. This fluorine substitution often enhances the compound’s stability, lipophilicity, and ability to interact with biological targets compared to its analogs.
属性
IUPAC Name |
N-(6-chloro-1,3-benzothiazol-2-yl)-4-fluoro-N-(3-imidazol-1-ylpropyl)benzamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClFN4OS.ClH/c21-15-4-7-17-18(12-15)28-20(24-17)26(10-1-9-25-11-8-23-13-25)19(27)14-2-5-16(22)6-3-14;/h2-8,11-13H,1,9-10H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWTJBPDCSLBILQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)N(CCCN2C=CN=C2)C3=NC4=C(S3)C=C(C=C4)Cl)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17Cl2FN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![tert-Butyl (3-(bromomethyl)bicyclo[1.1.1]pentan-1-yl)carbamate](/img/structure/B2871230.png)

![3-(benzenesulfonyl)-6-methyl-N-[(4-methylphenyl)methyl]quinolin-4-amine](/img/structure/B2871233.png)
![N-[(4-Methylphenyl)methyl]-5,6,7,8-tetrahydroquinazoline-4-carboxamide](/img/structure/B2871236.png)

![5-[(1-ethyl-1H-pyrazol-4-yl)oxy]pyrazine-2-carboxylic acid](/img/structure/B2871238.png)
![(3Z)-1-[(4-chlorophenyl)methyl]-3-{[(4-phenoxyphenyl)amino]methylidene}-1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazine-2,2,4-trione](/img/structure/B2871240.png)


![4-[(4-Methylpiperidin-1-yl)methyl]pyridine](/img/structure/B2871246.png)

![(1,5-dimethyl-1H-pyrazol-3-yl)(4-(4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2871249.png)

![2-[(3-Methoxy-1-propan-2-ylpyrazol-4-yl)amino]acetic acid](/img/structure/B2871252.png)
